molecular formula C12H16N2O2 B14843368 3-Cyclopropoxy-2-ethyl-N-methylisonicotinamide

3-Cyclopropoxy-2-ethyl-N-methylisonicotinamide

Cat. No.: B14843368
M. Wt: 220.27 g/mol
InChI Key: XVUFTOSNHANUBC-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-ethyl-N-methylisonicotinamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methylisonicotinamide moiety. It is a derivative of isonicotinamide, which is known for its applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . The reaction conditions typically involve the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of 3-Cyclopropoxy-2-ethyl-N-methylisonicotinamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-ethyl-N-methylisonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group or the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopropoxy-2-ethyl-N-methylisonicotinamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-ethyl-N-methylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

3-Cyclopropoxy-2-ethyl-N-methylisonicotinamide can be compared with other similar compounds, such as:

    Isonicotinamide: A simpler derivative with a similar core structure but lacking the cyclopropoxy and ethyl groups.

    N-(2-Chlorophenyl)isonicotinamide: A compound with a chlorophenyl group instead of the cyclopropoxy group.

    N-(5-Methyl-2-pyridinyl)isonicotinamide: A derivative with a methylpyridinyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-cyclopropyloxy-2-ethyl-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C12H16N2O2/c1-3-10-11(16-8-4-5-8)9(6-7-14-10)12(15)13-2/h6-8H,3-5H2,1-2H3,(H,13,15)

InChI Key

XVUFTOSNHANUBC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1OC2CC2)C(=O)NC

Origin of Product

United States

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